molecular formula C20H15ClO3 B6411656 3-(2-Benzyloxyphenyl)-5-chlorobenzoic acid CAS No. 1261969-33-8

3-(2-Benzyloxyphenyl)-5-chlorobenzoic acid

Cat. No.: B6411656
CAS No.: 1261969-33-8
M. Wt: 338.8 g/mol
InChI Key: LPAZLHLPEQBNMQ-UHFFFAOYSA-N
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Description

3-(2-Benzyloxyphenyl)-5-chlorobenzoic acid is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Benzyloxyphenyl)-5-chlorobenzoic acid typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 2-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form 2-benzyloxybenzyl alcohol.

    Chlorination: The benzyloxybenzyl alcohol is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzene ring.

    Carboxylation: The final step involves the carboxylation of the chlorinated intermediate using carbon dioxide in the presence of a strong base like sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorobenzoic acid moiety can be reduced to form the corresponding benzyl alcohol.

    Substitution: The chlorine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or ammonia in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of benzyloxybenzyl alcohol.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

3-(2-Benzyloxyphenyl)-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Benzyloxyphenyl)-5-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, while the chlorobenzoic acid moiety can interact with specific binding sites on target proteins.

Comparison with Similar Compounds

    2-Benzyloxy-5-chlorobenzoic acid: Similar structure but with different substitution pattern.

    3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid: Another isomer with the chlorine atom in a different position.

    3-(2-Benzyloxyphenyl)-5-bromobenzoic acid: Similar compound with a bromine atom instead of chlorine.

Uniqueness: 3-(2-Benzyloxyphenyl)-5-chlorobenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both benzyloxy and chlorobenzoic acid groups provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

3-chloro-5-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-17-11-15(10-16(12-17)20(22)23)18-8-4-5-9-19(18)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAZLHLPEQBNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692204
Record name 2'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-33-8
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-2′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261969-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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